tert-Butyl (5-hydroxy-2-methylpentan-2-yl)carbamate

Description

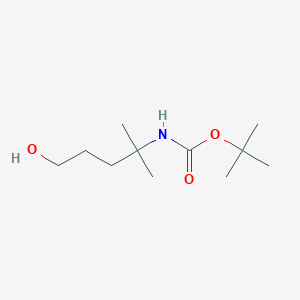

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(5-hydroxy-2-methylpentan-2-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23NO3/c1-10(2,3)15-9(14)12-11(4,5)7-6-8-13/h13H,6-8H2,1-5H3,(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKIBBZJMKUQDSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C)(C)CCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (5-hydroxy-2-methylpentan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with 5-hydroxy-2-methylpentan-2-yl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: tert-Butyl (5-hydroxy-2-methylpentan-2-yl)carbamate can undergo oxidation reactions to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of substituted carbamates.

Scientific Research Applications

Synthesis and Chemical Properties

tert-Butyl (5-hydroxy-2-methylpentan-2-yl)carbamate can be synthesized through several methods, often involving the reaction of tert-butyl carbamate with specific hydroxylated precursors. The compound's structure allows it to be utilized as a versatile building block in organic synthesis.

Research indicates that this compound exhibits various biological activities, making it a candidate for further investigation in therapeutic contexts.

Neuroprotective Effects

Recent studies have shown that derivatives of this compound can act as neuroprotective agents. For instance, a related compound demonstrated moderate protective effects against amyloid beta-induced cytotoxicity in astrocytes, suggesting potential applications in neurodegenerative diseases like Alzheimer's .

Enzyme Inhibition

The compound has also been studied for its ability to inhibit key enzymes involved in neurodegenerative processes. Specifically, it has shown activity against acetylcholinesterase and β-secretase, which are crucial in the pathophysiology of Alzheimer's disease. These inhibitory effects may help prevent amyloid plaque formation .

Potential Therapeutic Applications

Given its biological profile, this compound holds promise for several therapeutic applications:

3.1. Alzheimer’s Disease

Due to its neuroprotective properties and enzyme inhibition capabilities, this compound could be explored as a treatment option for Alzheimer’s disease. Its ability to mitigate oxidative stress and inflammation in neuronal cells is particularly relevant .

3.2. Antioxidant Activity

The compound's structure suggests potential antioxidant properties, which can be beneficial in combating oxidative stress-related disorders. Further research is needed to quantify these effects and explore their implications in various diseases.

Case Studies and Research Findings

Several studies have investigated the efficacy of related compounds derived from this compound:

Case Study: Neuroprotection in vitro

A study assessed the neuroprotective effects of a derivative on astrocyte cells exposed to amyloid beta peptides. The results indicated a significant reduction in cell death and inflammatory markers, highlighting the compound's potential role in neuroprotection .

Case Study: Enzyme Inhibition

Another research effort focused on the inhibition of acetylcholinesterase by derivatives of this compound. The findings demonstrated effective inhibition at micromolar concentrations, supporting its development as a therapeutic agent for cognitive enhancement .

Mechanism of Action

The mechanism of action of tert-Butyl (5-hydroxy-2-methylpentan-2-yl)carbamate involves its interaction with specific molecular targets such as enzymes or receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on its structure and the nature of the target . The pathways involved include binding to active sites of enzymes and altering their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of tert-Butyl (5-hydroxy-2-methylpentan-2-yl)carbamate with three analogous carbamates, focusing on structural features, reactivity, and applications.

tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate

- Molecular Formula : C₁₁H₁₆FN₃O₃

- Molecular Weight : 257.26 g/mol .

- The fluorine atom enhances electronegativity, increasing metabolic stability compared to the purely aliphatic structure of the target compound. Applications: Likely used in nucleoside analogs or kinase inhibitors due to its heterocyclic core .

- Safety Profile : Classified as acutely toxic (oral, Category 4) and irritating to skin/eyes (Category 2) .

tert-Butyl (5-hydroxy-2,2-dimethylpentyl)carbamate

- Molecular Formula: C₁₂H₂₅NO₃

- Molecular Weight : 231.34 g/mol .

- Key Differences: Features two methyl groups at the second carbon (2,2-dimethylpentyl), increasing hydrophobicity and steric hindrance. The additional methyl group may reduce solubility in polar solvents compared to the target compound. Applications: Potential intermediate in prodrug synthesis or polymer chemistry .

tert-Butyl (5-bromo-2-hydroxybenzyl)(2-hydroxyethyl)carbamate

- Molecular Formula: C₁₅H₂₁BrNO₅ (estimated from ).

- Molecular Weight : ~367.24 g/mol.

- Key Differences :

- Contains an aromatic bromo-hydroxybenzyl group and a 2-hydroxyethyl chain , enabling dual reactivity (electrophilic aromatic substitution and nucleophilic hydroxyl reactions).

- The bromine atom allows for cross-coupling reactions (e.g., Suzuki-Miyaura), unlike the aliphatic target compound.

- Applications : Discontinued commercial availability suggests niche use, possibly in radiopharmaceuticals or agrochemicals .

Comparative Data Table

Research Findings and Limitations

- Synthetic Utility : The target compound’s Boc group is critical for amine protection, but its aliphatic hydroxyl group limits conjugation compared to aromatic analogs .

- Safety Considerations : While direct toxicity data are unavailable, structurally similar compounds (e.g., pyrimidine analog) exhibit acute oral toxicity and irritation hazards, necessitating stringent handling protocols .

- Knowledge Gaps: No direct studies on the target compound’s solubility, crystallinity, or biological activity were found in the evidence. Inferences are drawn from analogs, highlighting the need for dedicated characterization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.